molecular formula C11H18O2 B8285551 alpha-n-Hexylfurfuryl alcohol

alpha-n-Hexylfurfuryl alcohol

Cat. No.: B8285551
M. Wt: 182.26 g/mol
InChI Key: VAQHAZJXEIUTLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

alpha-n-Hexylfurfuryl alcohol is an organic compound characterized by the presence of a furan ring attached to a heptanol chain The furan ring, a five-membered aromatic ring containing one oxygen atom, imparts unique chemical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions: alpha-n-Hexylfurfuryl alcohol can be synthesized through several methods. One common approach involves the reaction of 2-furylcarbinol with heptanal in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the catalyst facilitating the formation of the desired product.

Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. Catalysts such as palladium or platinum on carbon are commonly employed to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions: alpha-n-Hexylfurfuryl alcohol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride).

Major Products Formed:

    Oxidation: Formation of 1-(2-furyl)-1-heptanone.

    Reduction: Formation of 1-(2-furyl)-1-heptanol derivatives.

    Substitution: Formation of various substituted furans.

Scientific Research Applications

alpha-n-Hexylfurfuryl alcohol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of alpha-n-Hexylfurfuryl alcohol involves its interaction with specific molecular targets. The furan ring can participate in various biochemical pathways, influencing the compound’s biological activity. For example, it may interact with enzymes or receptors, modulating their function and leading to specific physiological effects.

Comparison with Similar Compounds

  • 1-(2-Furyl)-1-hexanol
  • 1-(2-Furyl)-1-octanol
  • 2-Furylmethanol

Comparison: alpha-n-Hexylfurfuryl alcohol is unique due to its specific heptanol chain length, which can influence its chemical reactivity and biological activity. Compared to shorter or longer chain analogs, this compound may exhibit distinct properties, making it suitable for specific applications.

Properties

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

1-(furan-2-yl)heptan-1-ol

InChI

InChI=1S/C11H18O2/c1-2-3-4-5-7-10(12)11-8-6-9-13-11/h6,8-10,12H,2-5,7H2,1H3

InChI Key

VAQHAZJXEIUTLV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C1=CC=CO1)O

Origin of Product

United States

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